molecular formula C11H15NO2 B6605808 N-(3-hydroxy-2,4,6-trimethylphenyl)acetamide CAS No. 2413884-23-6

N-(3-hydroxy-2,4,6-trimethylphenyl)acetamide

Cat. No. B6605808
CAS RN: 2413884-23-6
M. Wt: 193.24 g/mol
InChI Key: HIDGQSMOXKOWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxy-2,4,6-trimethylphenyl)acetamide, also known as N-acetyl-3-hydroxy-2,4,6-trimethylphenylacetamide (AHTA), is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid that is soluble in water and organic solvents. AHTA is used as a reagent for the synthesis of various compounds and as a starting material for the production of pharmaceuticals and other chemicals. AHTA has also been studied for its potential to act as a therapeutic agent in various biochemical and physiological processes.

Mechanism of Action

AHTA is an organic compound that acts as a substrate for various enzymes. It is a substrate for the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system. AHTA also acts as a substrate for the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
AHTA has been studied for its potential to act as a therapeutic agent in various biochemical and physiological processes. It has been found to act as an antioxidant, which means it can protect cells from damage caused by free radicals. AHTA has also been found to reduce inflammation and to inhibit the growth of certain types of cancer cells. Additionally, AHTA has been found to have anti-bacterial and anti-fungal properties.

Advantages and Limitations for Lab Experiments

The main advantage of using AHTA in laboratory experiments is its low cost and availability. Additionally, AHTA is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using AHTA in laboratory experiments is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research involving AHTA. One potential direction is to further investigate its potential to act as a therapeutic agent in various biochemical and physiological processes. Additionally, further research could be conducted to explore its potential to act as an antioxidant and to inhibit the growth of certain types of cancer cells. Additionally, research could be conducted to explore its potential to act as a substrate for various enzymes, such as acetylcholinesterase and monoamine oxidase. Finally, research could be conducted to further investigate its solubility in water and its stability over time.

Synthesis Methods

AHTA can be synthesized by two different methods. The first method involves the reaction of anhydrous magnesium chloride and 3-hydroxy-2,4,6-trimethylphenylacetaldehyde. This method is often referred to as the “Dötz reaction” and yields AHTA in a yield of 80-90%. The second method involves the reaction of trimethylsilyl chloride and 3-hydroxy-2,4,6-trimethylphenylacetaldehyde. This method yields AHTA in a yield of 70-80%.

Scientific Research Applications

AHTA is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, food additives, and other chemicals. AHTA is also used as a reagent for the synthesis of other compounds, such as dyes, fragrances, and pigments. Additionally, AHTA is used in the production of polymers, such as polyurethanes and polyesters.

properties

IUPAC Name

N-(3-hydroxy-2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-6-5-7(2)11(14)8(3)10(6)12-9(4)13/h5,14H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDGQSMOXKOWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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